(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane
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Overview
Description
(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane is a chemical compound with a complex structure that includes two oxolane rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the consistency and yield of the product. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or ethers.
Scientific Research Applications
(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane include:
- (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Properties
CAS No. |
920282-64-0 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane |
InChI |
InChI=1S/C10H18O4/c1-11-9-5-3-7(13-9)8-4-6-10(12-2)14-8/h7-10H,3-6H2,1-2H3/t7-,8-,9-,10+/m1/s1 |
InChI Key |
BEJLMGPWWVJIBY-KYXWUPHJSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)OC |
Canonical SMILES |
COC1CCC(O1)C2CCC(O2)OC |
Origin of Product |
United States |
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